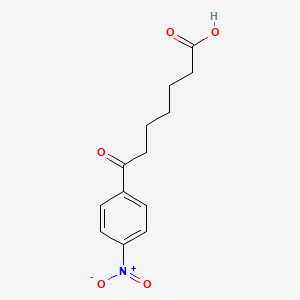
7-(4-Nitrophenyl)-7-oxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Nitrophenyl)-7-oxoheptanoic acid is an organic compound characterized by the presence of a nitrophenyl group attached to a heptanoic acid chain with a ketone functional group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Nitrophenyl)-7-oxoheptanoic acid typically involves the reaction of 4-nitrobenzaldehyde with a suitable heptanoic acid derivative. One common method includes the use of a Grignard reagent, where 4-nitrobenzaldehyde reacts with a heptanoic acid Grignard reagent under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
7-(4-Nitrophenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 7-(4-Aminophenyl)-7-oxoheptanoic acid.
Oxidation: this compound is converted to 7-(4-Nitrophenyl)-heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(4-Nitrophenyl)-7-oxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-Nitrophenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ketone group can also participate in nucleophilic addition reactions, further contributing to its activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetic acid: Similar in structure but with a shorter carbon chain.
7-(4-Nitrophenyl)heptanoic acid: Lacks the ketone functional group.
4-Nitrophenylboronic acid: Contains a boronic acid group instead of a ketone.
Uniqueness
7-(4-Nitrophenyl)-7-oxoheptanoic acid is unique due to the presence of both a nitrophenyl group and a ketone functional group on a heptanoic acid chain
Properties
Molecular Formula |
C13H15NO5 |
|---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
7-(4-nitrophenyl)-7-oxoheptanoic acid |
InChI |
InChI=1S/C13H15NO5/c15-12(4-2-1-3-5-13(16)17)10-6-8-11(9-7-10)14(18)19/h6-9H,1-5H2,(H,16,17) |
InChI Key |
HYQZTEVOGIGHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


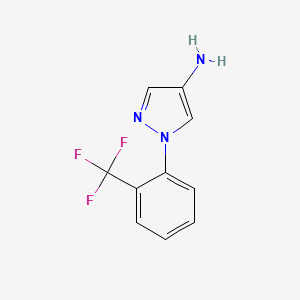
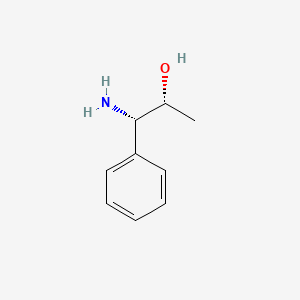

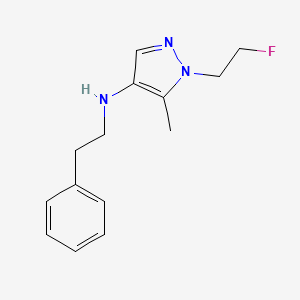

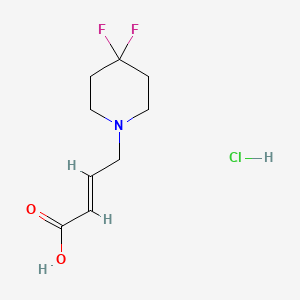
![tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B11755446.png)

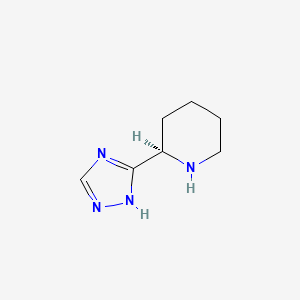
![(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B11755461.png)
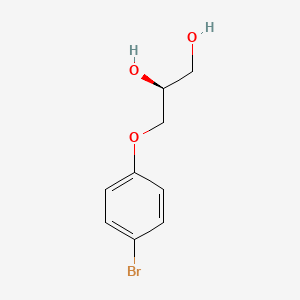
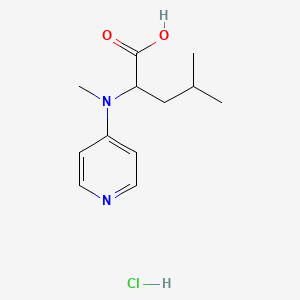
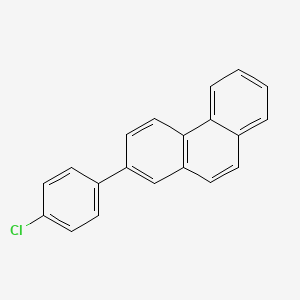
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)
